molecular formula C16H21ClFN3O2 B7169364 N-(3-chloro-2-fluorophenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide

N-(3-chloro-2-fluorophenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide

Cat. No.: B7169364
M. Wt: 341.81 g/mol
InChI Key: TUUUMWOLIWXAPT-UHFFFAOYSA-N
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Description

N-(3-chloro-2-fluorophenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes. This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. The compound also features a 3-chloro-2-fluorophenyl group and a 2-methylpropanoyl group, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-(3-chloro-2-fluorophenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClFN3O2/c1-11(2)15(22)20-7-4-8-21(10-9-20)16(23)19-13-6-3-5-12(17)14(13)18/h3,5-6,11H,4,7-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUUMWOLIWXAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCN(CC1)C(=O)NC2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-fluorophenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and dihalides.

    Introduction of the 3-chloro-2-fluorophenyl Group: This step involves the substitution of a hydrogen atom on the diazepane ring with a 3-chloro-2-fluorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.

    Attachment of the 2-methylpropanoyl Group: The final step involves the acylation of the diazepane ring with 2-methylpropanoyl chloride in the presence of a suitable base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-fluorophenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-2-fluorophenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-fluorophenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide
  • N-(2-fluorophenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide
  • N-(3-chloro-2-fluorophenyl)-4-(2-ethylpropanoyl)-1,4-diazepane-1-carboxamide

Uniqueness

N-(3-chloro-2-fluorophenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both the 3-chloro-2-fluorophenyl group and the 2-methylpropanoyl group differentiates it from other similar compounds and may result in unique interactions with molecular targets.

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